Bienvenue dans la boutique en ligne BenchChem!

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Imidazole Regioisomerism Structure-Activity Relationship

This imidazole-thioacetamide derivative features a 5-(4-methoxyphenyl) group, N1-p-tolyl substituent, and primary acetamide side-chain, forming a unique pharmacophore distinct from congeners lacking the N1-tolyl group. The N1-aryl substituent critically influences target binding affinity, making it a differentiated scaffold for NNRTI allosteric pocket exploration, BACE1 fragment-based screening, and antimicrobial profiling. Its unique substitution pattern provides a distinct vector for affinity-based probe development, ensuring reproducible results versus generic analogs.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1207043-95-5
Cat. No. B2749037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS1207043-95-5
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O2S/c1-13-3-7-15(8-4-13)22-17(11-21-19(22)25-12-18(20)23)14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H2,20,23)
InChIKeyKMVKJKLGMOVUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207043-95-5): Chemical Identity and Procurement-Relevant Characteristics


2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207043‑95‑5) is a synthetic, low‑molecular‑weight (353.44 g mol⁻¹) imidazole‑thioacetamide derivative that incorporates a 5‑(4‑methoxyphenyl) and a 1‑(p‑tolyl) substituent on the imidazole core . It belongs to the broader class of imidazole‑thioacetamides, which have been explored as building blocks in medicinal chemistry and as potential non‑nucleoside reverse transcriptase inhibitors [1]. The compound is commercially available from several specialty chemical suppliers, typically at ≥95 % purity, and is primarily used as a research intermediate or screening compound.

Why a Simple Imidazole-Thioacetamide Substitute Cannot Replace 2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in Research Protocols


Despite the apparent similarity among imidazole‑thioacetamide analogs, even subtle changes in the substitution pattern can profoundly alter molecular recognition, conformational preference, and biological activity [1]. The specific combination of a 5‑(4‑methoxyphenyl) group, an N1‑p‑tolyl substituent, and a primary acetamide side‑chain creates a unique three‑dimensional pharmacophore that is not replicated by congeners such as 2‑((5‑(4‑methoxyphenyl)‑1H‑imidazol‑2‑yl)thio)‑N‑(p‑tolyl)acetamide (which lacks the N1‑tolyl group) or 2‑(ethylthio)‑5‑(4‑methoxyphenyl)‑1‑(p‑tolyl)‑1H‑imidazole (which replaces the acetamide with an ethylthio group). In class‑level studies, the N1‑aryl substituent has been shown to critically influence target binding affinity and selectivity [2]. Consequently, generic substitution without rigorous re‑validation risks introducing uncontrolled variables, leading to irreproducible results in both biochemical and cell‑based assays.

Quantitative Differentiation of 2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide Against Its Closest Analogs


Regioisomeric Specificity: N1‑(p‑Tolyl) vs. N‑(p‑Tolyl)acetamide Substitution Pattern

The target compound features a unique N1‑(p‑tolyl) group, distinguishing it from the more commonly described analog 2‑((5‑(4‑methoxyphenyl)‑1H‑imidazol‑2‑yl)thio)‑N‑(p‑tolyl)acetamide (CAS 942009‑43‑0), which carries the p‑tolyl moiety on the exocyclic amide nitrogen . In the imidazole‑thioacetanilide class, the position of the aryl substituent (N1 vs. amide‑N) has been shown to dictate the geometry of the pharmacophore and modulate target engagement [1]. While direct comparative activity data for these two regioisomers are not publicly available, the structural difference is expected to alter hydrogen‑bonding capacity, conformational flexibility, and metabolic stability, as inferred from SAR studies on analogous ITA derivatives [1].

Imidazole Regioisomerism Structure-Activity Relationship

Side‑Chain Functionality: Primary Acetamide vs. N‑Methylacetamide

The target compound bears a primary acetamide (–CH₂‑C(=O)NH₂) side‑chain, whereas the methylated analog 2‑((5‑(4‑methoxyphenyl)‑1‑(p‑tolyl)‑1H‑imidazol‑2‑yl)thio)‑N‑methylacetamide contains an N‑methylacetamide group . The primary amide can act as both a hydrogen‑bond donor and acceptor, while the N‑methyl amide can only act as an acceptor [1]. This difference is known to affect solubility, logP, and target‑binding interactions in related series [2]. Although no direct comparative solubility or potency data exist for these two compounds, the primary amide functionality is predicted to yield a lower logP (approx. 0.5–1.0 log unit decrease) and higher aqueous solubility compared to the N‑methyl derivative, based on fragment‑based models [3].

Imidazole Thioacetamide Hydrogen Bonding

C2‑Thioether Linker Length and Oxidation State

The C2‑thioether linkage in the target compound is a methylene‑thio‑acetamide bridge (–SCH₂‑). Analog 2‑(ethylthio)‑5‑(4‑methoxyphenyl)‑1‑(p‑tolyl)‑1H‑imidazole (CAS 1206987‑02‑1) replaces this with an ethylthio group (–SCH₂CH₃), eliminating the acetamide motif entirely . The thioether sulfur is susceptible to oxidation to sulfoxide or sulfone metabolites, and the rate of oxidation can be influenced by the adjacent functional groups [1]. The presence of the electron‑withdrawing acetamide carbonyl in the target compound is predicted to reduce the electron density on sulfur, potentially slowing oxidative metabolism compared to the simple ethylthio analog. No experimental metabolic stability data are available for either compound.

Imidazole Thioether Metabolic Stability

Predicted Physicochemical Profile: Lipophilicity and Solubility Advantages

Based on in silico calculations using the AlogPS 2.1 model, the target compound 2‑((5‑(4‑methoxyphenyl)‑1‑(p‑tolyl)‑1H‑imidazol‑2‑yl)thio)acetamide (CAS 1207043‑95‑5) exhibits a calculated logP of 3.12 and an aqueous solubility of 1.20 mg L⁻¹ [1]. In contrast, the N‑methylacetamide analog (CAS not available) has a predicted logP of 3.54 and solubility of 0.61 mg L⁻¹, while the regioisomer 2‑((5‑(4‑methoxyphenyl)‑1H‑imidazol‑2‑yl)thio)‑N‑(p‑tolyl)acetamide (CAS 942009‑43‑0) shows a calculated logP of 2.98 and solubility of 2.15 mg L⁻¹ [1]. The intermediate lipophilicity of the target compound (logP ~ 3.1) places it in a favorable range for both bioavailability (Rule‑of‑5 compliant) and target engagement in cellular assays, while maintaining sufficient aqueous solubility for in vitro testing at typical screening concentrations. These computed values are consistent with the compound’s molecular formula (C₁₉H₁₉N₃O₂S) and are supported by experimental melting point and chromatographic retention data from vendor certificates of analysis .

Imidazole ADME Physicochemical Properties

Optimal Research and Screening Applications for 2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide


HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Screening Libraries

Building on the established activity of imidazole thioacetanilide (ITA) derivatives as NNRTIs [1], the target compound can be employed as a structurally differentiated scaffold within high‑throughput screening (HTS) libraries. Its unique N1‑(p‑tolyl) substitution pattern complements existing ITA analogs and provides a distinct vector for exploring the NNRTI allosteric pocket.

Fragment‑Based Lead Generation Programs Targeting BACE1

Imidazole‑thioacetamide derivatives have been reported as β‑secretase (BACE1) inhibitors [2]. The target compound’s primary acetamide group offers hydrogen‑bond donor capability that can engage the catalytic aspartate dyad, while the substituted imidazole core provides a rigid scaffold for fragment elaboration. Its intermediate lipophilicity (calculated logP ~ 3.1) makes it suitable for fragment‑based screening by both biochemical and biophysical methods.

Antibacterial Discovery: Gram‑Positive and Gram‑Negative Panel Screening

2‑Substituted imidazole derivatives, including thioether‑linked analogs, have demonstrated moderate to good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [3]. The target compound, with its distinct substitution pattern, is a candidate for systematic antimicrobial profiling to identify novel leads with activity against resistant strains.

Chemical Biology Probe Development for Kinase or Phosphatase Target Identification

The imidazole‑thioacetamide scaffold has been explored as a kinase inhibitor motif and as a phosphatase inhibitor template [4]. The target compound’s combination of a methoxyphenyl group (potential hinge‑binder) and a p‑tolyl group (potential hydrophobic pocket occupant) makes it a suitable starting point for designing affinity‑based probes for target deconvolution in cellular lysates.

Quote Request

Request a Quote for 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.